![molecular formula C18H16N6OS B5645775 2-anilino-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5645775.png)

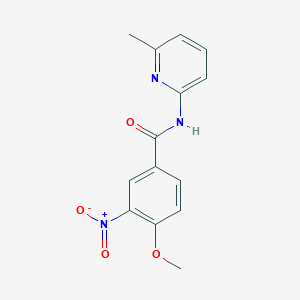

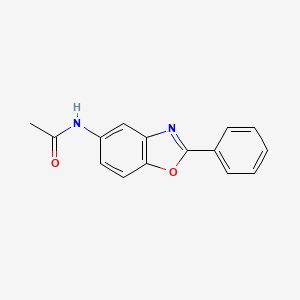

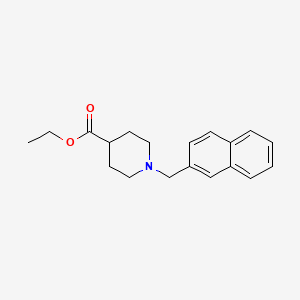

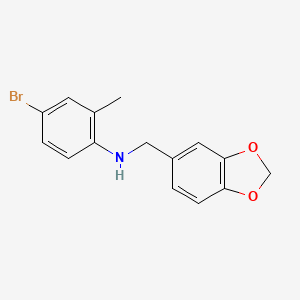

2-anilino-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-pyrimidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-anilino-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-pyrimidinecarboxamide is a part of a class of chemicals that have been explored for their potential inhibitory effects on cyclin-dependent kinases (CDKs), a category of enzymes critical for the regulation of cell cycle progression. These inhibitors have been researched for their therapeutic potential in treating various cancers due to their role in cell cycle regulation.

Synthesis Analysis

The synthesis of related compounds involves a structure-guided design approach, utilizing structure-activity relationships (SARs) to optimize potency and evaluate the cellular mode of action. The synthetic chemistry encompasses the identification of moderately potent inhibitors through virtual screening and further chemical modifications to enhance their inhibitory activity. For example, Wang et al. (2004) discussed the synthesis and SAR analysis of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors, demonstrating the process of optimizing these molecules to achieve low nanomolar Ki values against CDK2 through a series of chemical modifications guided by X-ray crystallography (Wang et al., 2004).

Molecular Structure Analysis

X-ray crystallography has been a pivotal tool in understanding the molecular structure of these compounds, especially in complex with CDK2, to rationalize the biochemical SARs. This technique allows for the visualization of how these inhibitors interact with their target enzyme at the molecular level, providing insights into the structural basis for their inhibitory activity.

Chemical Reactions and Properties

These compounds typically undergo chemical reactions characteristic of their functional groups, such as the pyrimidine carboxamide and the imidazo[2,1-b][1,3]thiazole moiety. Their chemical properties are influenced by these groups, including their reactivity towards nucleophiles, electrophiles, and their behavior under various chemical conditions.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of these compounds are crucial for their formulation and therapeutic application. These properties are determined by the compound's molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including the compound's reactivity, potential interactions with biological molecules, and its metabolism, are essential for understanding its pharmacological profile and safety. These aspects are studied through various chemical and biological assays to evaluate the compound's efficacy and potential toxicity.

For further detailed information on these aspects, the following references provide in-depth insights into the synthesis, molecular structure analysis, chemical reactions, and properties of related compounds in this class:

- Wang et al., 2004, on the synthesis and SAR analysis of CDK inhibitors (Wang et al., 2004).

Eigenschaften

IUPAC Name |

2-anilino-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6OS/c1-12(15-11-24-7-8-26-18(24)23-15)21-16(25)13-9-19-17(20-10-13)22-14-5-3-2-4-6-14/h2-12H,1H3,(H,21,25)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVTUQYVRZZRRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN2C=CSC2=N1)NC(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-anilino-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-pyrimidinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5645699.png)

![N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide](/img/structure/B5645704.png)

![(1S*,5R*)-3-(2-pyridinylcarbonyl)-6-(tetrahydro-2H-pyran-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645712.png)

![7-(4-methylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5645717.png)

![1-[2-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5645734.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine](/img/structure/B5645737.png)

![5-(2-furylmethylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5645743.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5645751.png)

![4-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5645754.png)

![2-isopropyl-9-{[(3-methoxyphenyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645795.png)